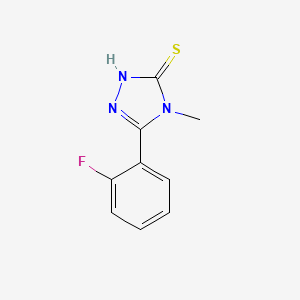

5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

The compound “5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a fluorophenyl group indicates that this compound may have interesting chemical and physical properties .

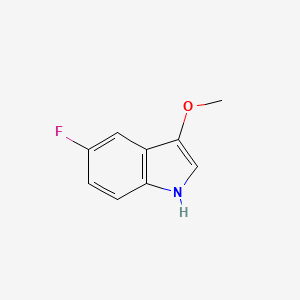

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a fluorophenyl group and a thiol group. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the thiol group can undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a thiol group could make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

Intermolecular Interactions and Structural Analysis

Analysis of Intermolecular Interactions : A study prepared and characterized a derivative of 1,2,4 triazoles, exploring its stabilization by various intermolecular interactions such as O-H⋯S and C-H⋯F within its crystal structure. This research provides insights into the significant role of these interactions in the formation of crystalline solids, highlighting the potential of triazole derivatives in material science and engineering (Panini et al., 2014).

Synthesis and Physical-Chemical Properties

Synthesis and Properties : Another study focused on synthesizing and investigating a series of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols. The research aimed at understanding the physical-chemical properties of these compounds, which could pave the way for the development of new materials or chemicals with specific desired properties (Bihdan & Parchenko, 2018).

Fluorine-Proton Coupling in Derivatives

Long-range Fluorine-Proton Coupling : Investigating fluorine-proton coupling in 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent provides valuable insights into the electronic structures of these compounds. Such studies are critical for understanding the behavior of these molecules in various chemical environments, potentially influencing the design of fluorine-containing pharmaceuticals and agrochemicals (Kane et al., 1995).

Molecular-Level Understanding of Inhibition Efficiency

Inhibition Efficiency of Derivatives : Research on the inhibition efficiency of zinc corrosion by quantum chemical approach examines the relationship between molecular structures and inhibition efficiencies. This study suggests the potential of triazole derivatives in corrosion protection, which is crucial for industrial applications, including metal preservation and anti-corrosion coatings (Gece & Bilgiç, 2012).

Anticancer Activity

Anticancer Activity of Fluorinated Derivatives : The synthesis and anticancer activity evaluation of fluorinated triazole derivatives highlight their potential as anticancer agents. This research suggests that specific fluorinated derivatives could be promising candidates for developing new anticancer drugs, contributing to the ongoing search for more effective cancer treatments (Chowrasia et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQVFAAASGIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)

![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)

![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)

![5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2886848.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2886853.png)